molecular formula C14H13NO3 B3003890 [2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone CAS No. 474534-37-7

[2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone

Cat. No. B3003890
CAS RN: 474534-37-7
M. Wt: 243.262
InChI Key: UDZKEYOBGOSBRV-UHFFFAOYSA-N
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Description

“2-(Methoxymethoxy)phenylmethanone” is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO3/c1-17-10-18-13-8-3-2-6-11(13)14(16)12-7-4-5-9-15-12/h2-9H,10H2,1H3 . This code represents the compound’s molecular structure. The compound has a rotatable bond count of 5 and a topological polar surface area of 48.4 Ų .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a computed XLogP3 value of 1.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

I conducted several searches to find specific scientific research applications for 2-(Methoxymethoxy)phenylmethanone , but the information available is limited. The compound, with CAS Number 474534-37-7, is referenced in various chemical databases and suppliers like Sigma-Aldrich , ChemScene , and ChemicalBook . However, detailed applications in scientific research are not explicitly listed in these sources.

properties

IUPAC Name

[2-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-13-8-3-2-6-11(13)14(16)12-7-4-5-9-15-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZKEYOBGOSBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone

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